molecular formula C33H34N2O4 B304326 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one

2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one

Cat. No. B304326
M. Wt: 522.6 g/mol
InChI Key: OTBYEGHZHOESTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one is a complex organic compound that has been the focus of scientific research for several years. This compound is commonly referred to as DMQX and is known to have a significant impact on the biochemical and physiological processes in the body. In

Mechanism of Action

DMQX acts as a competitive antagonist of the NMDA receptor. It binds to the receptor site and blocks the action of glutamate, which is the primary neurotransmitter that activates the NMDA receptor. This leads to a decrease in the influx of calcium ions into the cell, which is necessary for synaptic plasticity and memory formation.
Biochemical and Physiological Effects
DMQX has been found to have significant biochemical and physiological effects. It has been shown to decrease the activity of the NMDA receptor, leading to a decrease in synaptic plasticity and memory formation. DMQX has also been found to have a neuroprotective effect, protecting the brain from damage caused by ischemia and excitotoxicity.

Advantages and Limitations for Lab Experiments

DMQX has several advantages and limitations for lab experiments. One advantage is that it is a potent antagonist of the NMDA receptor, making it a valuable tool for studying the role of the NMDA receptor in synaptic plasticity and memory formation. However, one limitation is that it has a short half-life, making it difficult to use in long-term experiments.

Future Directions

There are several future directions for the study of DMQX. One direction is to explore the potential therapeutic applications of DMQX in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential use of DMQX in the study of the role of the NMDA receptor in synaptic plasticity and memory formation.
Conclusion
In conclusion, DMQX is a complex organic compound that has been extensively studied for its scientific research application. It has been found to be a potent antagonist of the NMDA receptor, leading to a decrease in synaptic plasticity and memory formation. DMQX has significant biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of DMQX, including exploring its potential therapeutic applications and its potential use in the study of the role of the NMDA receptor in synaptic plasticity and memory formation.

Synthesis Methods

DMQX is a complex organic compound that is synthesized through a multistep process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methylbenzoyl chloride in the presence of triethylamine to form 4-methylbenzoyl-2,5-dimethoxybenzaldehyde. The second step involves the reaction of the product from step one with 3,4-dimethylaniline in the presence of acetic acid to form 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one.

Scientific Research Applications

DMQX has been extensively studied for its scientific research application. This compound has been found to be a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. DMQX has been found to block the NMDA receptor, leading to a decrease in synaptic plasticity and memory formation.

properties

Product Name

2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one

Molecular Formula

C33H34N2O4

Molecular Weight

522.6 g/mol

IUPAC Name

2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one

InChI

InChI=1S/C33H34N2O4/c1-20-11-13-21(14-12-20)31(37)30-28(24-17-23(38-4)15-16-27(24)39-5)29-25(18-33(2,3)19-26(29)36)35(32(30)34)22-9-7-6-8-10-22/h6-17,28H,18-19,34H2,1-5H3

InChI Key

OTBYEGHZHOESTI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C5=CC=CC=C5)N

SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C5=CC=CC=C5)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C5=CC=CC=C5)N

Origin of Product

United States

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